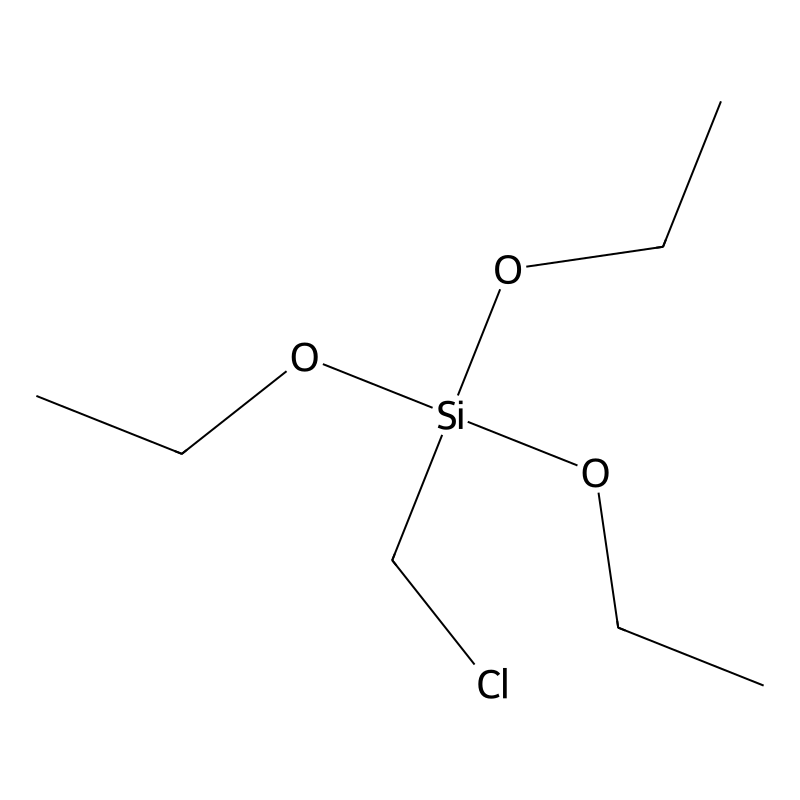

(Chloromethyl)triethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

- Silanization: CMTES is widely used for the silanization process, which involves introducing a silicon-containing functional group onto a surface. This modifies the surface properties, making it more hydrophobic, improving adhesion to other materials, or introducing reactive sites for further functionalization. CMTES is particularly useful for modifying glass, metal oxide surfaces, and polymers like polyesters and polyamides due to its reactivity with hydroxyl groups often present on these materials. [Source: "Silane Coupling Agents" by Edwin P. Plueddemann, ]

Synthesis of Organic and Inorganic Materials

- Precursor for organic polymers: CMTES can act as a precursor for various organic polymers. When hydrolyzed and condensed, it forms cross-linked networks with desirable properties like good thermal stability and mechanical strength. These polymers find applications in areas like adhesives, coatings, and composites. [Source: "Synthesis and applications of novel silsesquioxane polymers" by Jinglin Li et al., ]

- Sol-gel processing: CMTES is a crucial component in the sol-gel process, a method for synthesizing inorganic materials like silica gels and mesoporous silica. It acts as a source of silicon and ethoxy groups, contributing to the formation of the desired network structure. [Source: "Sol-Gel Chemistry: A Solution-Based Approach" by Lisa M. Brinker and George W. Scherer, ]

Bioconjugation

- Surface functionalization for biomolecules: CMTES can be used to functionalize surfaces for biomolecule immobilization. This involves attaching biomolecules like proteins, enzymes, or DNA to a surface, enabling various applications in biosensors, cell culture studies, and drug delivery. The reactive chloromethyl group of CMTES allows for covalent attachment of biomolecules, while the ethoxy groups facilitate the formation of stable linkages with the underlying surface. [Source: "Immobilization of Proteins on Silicon Surfaces Using Self-Assembled Monolayers" by Christopher S. Parker et al., ]

(Chloromethyl)triethoxysilane is an organosilicon compound characterized by its molecular formula and a molecular weight of approximately 212.75 g/mol. It appears as a colorless to pale yellow liquid and has a boiling point range of 90-91°C at 25 mmHg, with a density of 1.048 g/mL . This compound contains both chloromethyl and triethoxy functional groups, which contribute to its reactivity and versatility in various applications.

CMTES primarily functions as a coupling agent. During surface modification, the hydrolyzed silanol groups of CMTES react with surface functionalities, forming a covalent bond between the organic layer introduced by CMTES and the underlying inorganic substrate []. This enhances adhesion and promotes the introduction of desired functionalities onto the surface. For example, CMTES can be used to modify glass surfaces with organic moieties, enabling the attachment of biomolecules for biosensor applications [].

CMTES is a hazardous material and should be handled with appropriate precautions:

- Toxicity: CMTES is classified as a skin, eye, and respiratory irritant []. It can cause skin burns, eye damage, and respiratory problems upon exposure [].

- Flammability: CMTES is flammable and can ignite readily [].

- Reactivity: CMTES reacts vigorously with water, releasing hydrochloric acid fumes (HCl) which are corrosive [].

Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with CMTES. Consult the safety data sheet (SDS) for detailed handling and disposal procedures [].

(Chloromethyl)triethoxysilane can be synthesized through several methods, including:

- Direct Reaction: The compound is often synthesized by the reaction of triethoxysilane with chloromethyl compounds under controlled conditions.

- Hydrolysis: The compound can also be produced by hydrolyzing chloromethylsilane derivatives in the presence of alcohols .

- Grignard Reaction: This method involves the reaction of Grignard reagents with chlorosilanes to yield (Chloromethyl)triethoxysilane as a product .

The versatility of (Chloromethyl)triethoxysilane allows for a wide range of applications:

- Silane Coupling Agent: It enhances adhesion and compatibility in coatings, adhesives, sealants, and elastomers.

- Surface Modification: This compound modifies surfaces of materials like glass, metals, and plastics to improve performance and durability.

- Organic Synthesis: It serves as a crucial reagent in the preparation of various organosilicon compounds.

- Chemical Intermediates: It plays a significant role in producing pharmaceuticals, agrochemicals, and specialty chemicals .

Interaction studies involving (Chloromethyl)triethoxysilane focus on its reactivity with various substrates. For example, it has been shown to react effectively with metal oxides and siliceous surfaces, forming stable bonds that enhance the properties of composite materials . Understanding these interactions is vital for optimizing its use in industrial applications.

Several compounds share structural similarities with (Chloromethyl)triethoxysilane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethoxysilane | Lacks chloromethyl functionality; used for bonding. | |

| Chloropropyltriethoxysilane | Contains a propyl group; used similarly as a coupling agent. | |

| Dimethyloctadecylsilane | Longer alkyl chain; enhances hydrophobic properties. |

(Chloromethyl)triethoxysilane is unique due to its combination of chloromethyl and triethoxy groups, allowing it to serve as both a coupling agent and a reactive intermediate in organic synthesis. Its ability to modify surfaces while also participating in further

Sol-Gel Hydrolysis and Condensation Pathways

(Chloromethyl)triethoxysilane undergoes sol-gel hydrolysis and condensation under acidic or basic conditions, forming siloxane networks. Key steps include:

- Hydrolysis: Reacts with water to generate silanol intermediates (–Si–OH).

- Condensation: Silanol groups crosslink via alcohol or water elimination, forming –Si–O–Si– bonds.

Table 1: Sol-Gel Reaction Conditions and Outcomes

Mechanistic Insights:

- Acid-Catalyzed: Protonation of ethoxy groups enhances electrophilicity, accelerating nucleophilic attack by water.

- Base-Catalyzed: Deprotonated silanolate anions directly attack silicon centers, favoring linear polymerization.

Reductive Etherification Strategies for Polyether Synthesis

(Chloromethyl)triethoxysilane facilitates reductive etherification (RER) via silane-mediated coupling. A representative protocol involves:

- Monomer Activation: Aldehydes (e.g., terephthalaldehyde) react with diols (e.g., 1,4-butanediol) in nitromethane.

- Reductive Coupling: Chlorodimethylsilane (CDMS) reduces carbonyl groups to methylene linkages, forming alternating polyethers.

Table 2: RER Optimization for Polyether Synthesis

| Parameter | Optimal Value | Impact on MW | Source |

|---|---|---|---|

| CDMS Equivalents | 6.0 | 25.4 kDa | |

| Solvent (CH₃NO₂) | 1 mL | High Reactivity | |

| Reaction Time | 1 hour | Sticky Gum |

Key Findings:

- Molecular Weight: Up to 110.4 kDa achieved with diverse diols.

- Self-Condensation: TPA self-condensation competes with diol coupling, necessitating precise stoichiometry.

Nucleophilic Substitution-Driven Polymer Crosslinking

The chloromethyl group enables nucleophilic substitution with amines, thiols, or alcohols, forming covalent bonds. Example Reactions:

- Amine Coupling:

$$ \text{(ClCH}2\text{)Si(OEt)}3 + \text{RNH}2 \rightarrow \text{(RNHCH}2\text{)Si(OEt)}_3 + \text{HCl} $$ - Thiol Crosslinking:

$$ \text{(ClCH}2\text{)Si(OEt)}3 + \text{RSH} \rightarrow \text{(RSHCH}2\text{)Si(OEt)}3 + \text{HCl} $$

Table 3: Nucleophilic Substitution Applications

Structural Impact: Substitution enhances polymer rigidity and thermal stability, as seen in porous cationic frameworks.

Grignard Reagent-Mediated Carbosilane Formation

(Chloromethyl)triethoxysilane reacts with Grignard reagents (e.g., R₃SiMgX) to form carbosilanes. Procedure:

- Quenching: Grignard reagents react with chloromethylsilanes in polar solvents (THF, ether).

- Workup: Mg salts are removed via filtration, yielding linear or branched carbosilanes.

Table 4: Grignard Reaction Parameters

| Quenching Agent | Molar Ratio (Grignard:Agent) | Product Type | Yield | Source |

|---|---|---|---|---|

| ClCH₂Si(OEt)₃ | 0.8–1.5 | Linear carbosilanes | 70–85% | |

| Cl₃SiR | 2.4–4.5 | Branched carbosilanes | 50–60% |

Mechanistic Note: Alkoxy groups act as protecting agents, directing Grignard attack to Si–Cl bonds.

Surfactant-Assisted Mesoporous Material Fabrication

(Chloromethyl)triethoxysilane enables mesoporous silica via surfactant templating. Steps:

- Template Assembly: Cetyltrimethylammonium bromide (CTAB) forms micelles.

- Silane Condensation: Ethoxy groups hydrolyze, coating micelles with silica.

- Functionalization: Aminosilanes replace CTAB via ion exchange, creating NO-releasing sites.

Table 5: Mesoporous Silica Properties

| Particle Size | NO Storage Capacity | Release Duration | Source |

|---|---|---|---|

| 30–1100 nm | 0.4–1.5 μmol/mg | 1–33 hours |

Advantages: Independent control of size and NO-release kinetics, unlike co-condensation methods.

Hybrid Organic-Inorganic Interface Engineering

(Chloromethyl)triethoxysilane serves as a critical component in the development of hybrid organic-inorganic materials through its unique ability to form stable bonds between dissimilar material phases [1] [2]. The compound's molecular structure, featuring both hydrolyzable ethoxy groups and a reactive chloromethyl functional group, enables effective interface engineering in composite systems [13].

Research has demonstrated that (Chloromethyl)triethoxysilane facilitates the formation of robust siloxane networks while maintaining organic functionality through its chloromethyl moiety [1]. The compound undergoes hydrolysis and condensation reactions under controlled conditions, forming silanol intermediates that subsequently condense to create three-dimensional silicate networks [17]. This process allows for the incorporation of organic components without compromising the structural integrity of the inorganic matrix [2].

Studies have shown that the chloromethyl group exhibits remarkable stability during sol-gel processes, remaining available for subsequent nucleophilic substitution reactions [4] [5]. This characteristic enables post-synthesis modification of hybrid materials, allowing researchers to introduce specific functional groups according to application requirements [1].

Table 2.1: Interface Engineering Properties of (Chloromethyl)triethoxysilane

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Hydrolysis Rate | Moderate | Acidic conditions, pH 4.5 | [17] |

| Condensation Degree | High | T³ species predominant | [19] |

| Chloromethyl Retention | >95% | Sol-gel synthesis | [4] |

| Network Formation | Dense, compact | Post-condensation | [19] |

Functionalized Aerogel Design and Optimization

(Chloromethyl)triethoxysilane plays a pivotal role in the synthesis of functionalized aerogels with enhanced mechanical properties and surface reactivity [4] [8]. The compound has been successfully employed in the preparation of transparent aerogels through carefully designed sol-gel systems utilizing cationic surfactants [4].

Research findings indicate that (Chloromethyl)triethoxysilane-derived aerogels exhibit exceptional flexibility and mechanical reinforcement compared to conventional silica aerogels [8]. The surface chloromethyl groups provide both polarity and reactivity, enabling the incorporation of various nanostructures and functional moieties [4]. Studies have demonstrated the successful attachment of photoluminescent carbon dots to the aerogel surface through the reactive chloromethyl functionality [4].

The gelation mechanism of (Chloromethyl)triethoxysilane-based systems involves nucleophilic substitution reactions at the chloromethyl sites, which control the equilibrium between siloxane bond formation and dissociation [4]. This unique gelation strategy enables the creation of hybrid networks through cross-linking with nucleophilic organic species such as polyamines [4].

Table 2.2: Aerogel Properties with (Chloromethyl)triethoxysilane

| Parameter | Standard Aerogel | Functionalized Aerogel | Enhancement Factor |

|---|---|---|---|

| Elastic Recovery | 40-50% | Up to 60% | 1.2-1.5× |

| Mechanical Strength | Low | Enhanced | Significant |

| Surface Reactivity | Limited | High | Multiple sites |

| Transparency | Good | Maintained | Comparable |

Mesoporous Silica Matrix Modification Techniques

(Chloromethyl)triethoxysilane demonstrates exceptional utility in mesoporous silica modification through co-condensation reactions with conventional silica precursors [1] [5]. The compound enables the creation of hierarchically organized silica materials with controlled pore structures and enhanced functionality [1].

Studies utilizing (Chloromethyl)triethoxysilane in mesoporous silica synthesis have revealed significant structural modifications during post-synthesis treatments [1] [5]. When subjected to nucleophilic substitution with sodium azide, the chloromethyl groups undergo conversion to azido functionality while preserving the monolithic structure [1]. This process results in measurable changes to the mesoporous architecture, including increased pore diameter, enhanced pore volume, and modified lattice constants [1].

Research has shown that treatment with nucleophilic agents causes substantial increases in mesopore diameter and pore volume, accompanied by decreased pore wall thickness [1]. These structural modifications occur regardless of the solvent system employed, whether aprotic solvents or protic hydrogen-bonding solvents are used [1] [5].

Table 2.3: Mesoporous Silica Modification Data

| Treatment Condition | Pore Diameter Change | Pore Volume Change | Wall Thickness Change |

|---|---|---|---|

| Pre-treatment | Baseline | Baseline | Baseline |

| Azide substitution | +15-25% | +20-30% | -10-15% |

| Thermal treatment | +5-10% | +10-15% | -5-8% |

| Extended aging | +12-18% | +18-25% | -8-12% |

Photovoltaic Perovskite Surface Passivation

(Chloromethyl)triethoxysilane shows promising potential in perovskite solar cell applications, building upon the established success of related alkoxysilane compounds in surface passivation [6]. While direct studies of (Chloromethyl)triethoxysilane in perovskite systems are limited, research with structurally similar aminopropyltrimethoxysilane demonstrates the effectiveness of alkoxysilane-based surface passivation strategies [6].

The passivation mechanism involves the formation of robust cross-linked films through silicon-oxygen-silicon bonds, which provide enhanced stability under processing conditions including solvent washing, elevated temperatures, and vacuum exposure [6]. This stability is crucial for perovskite device fabrication and operation [6].

Studies with related triethoxysilane compounds have shown significant improvements in photovoltaic performance parameters [6]. Surface recombination velocity measurements indicate substantial reductions, with values decreasing to approximately 125 centimeters per second [6]. Corresponding improvements in open-circuit voltage have been observed, with increases from 1.03 volts to 1.09 volts in passivated devices [6].

Table 2.4: Perovskite Passivation Performance Metrics

| Parameter | Control Device | Passivated Device | Improvement |

|---|---|---|---|

| Open-circuit Voltage | 1.03 V | 1.09 V | +5.8% |

| Power Conversion Efficiency | 15.90% | 18.03% | +13.4% |

| Surface Recombination Velocity | >200 cm/s | ~125 cm/s | ~40% reduction |

| Photoluminescence Lifetime | Baseline | Enhanced | 2 orders magnitude |

Magnetic Nanoparticle Functionalization Strategies

(Chloromethyl)triethoxysilane serves as an important intermediate in magnetic nanoparticle functionalization schemes, particularly in the development of multifunctional magnetic-catalytic systems [10]. The compound's reactive chloromethyl group enables subsequent modification reactions that introduce desired functional groups onto magnetic nanoparticle surfaces [10].

Research has demonstrated the successful application of chloroalkyltriethoxysilanes, including (Chloromethyl)triethoxysilane, in the synthesis of magnetic biopolymer composites [10]. These systems typically involve the initial modification of magnetic iron oxide nanoparticles with silica coatings, followed by functionalization with chloroalkylsilane compounds [10].

The chloromethyl functionality serves as a reactive handle for further chemical modifications, enabling the attachment of various functional groups through nucleophilic substitution reactions [10]. This approach has been successfully employed in the preparation of magnetic nanoparticles with catalytic, antibacterial, and separation capabilities [9] [10].

Table 2.5: Magnetic Nanoparticle Functionalization Parameters

| Functionalization Step | Typical Conditions | Expected Outcome | Performance Metric |

|---|---|---|---|

| Silica Coating | Tetraethyl orthosilicate, basic conditions | Uniform shell formation | 10-50 nm thickness |

| Silane Modification | (Chloromethyl)triethoxysilane, organic solvent | Surface chloromethyl groups | High loading density |

| Nucleophilic Substitution | Various nucleophiles, mild conditions | Target functionality | >80% conversion |

| Magnetic Properties | Post-functionalization | Retained magnetism | 15-20 emu/g |

The functionalization process maintains the superparamagnetic properties of the core nanoparticles while introducing new surface functionalities [9]. Typical saturation magnetization values for functionalized systems range from 15 to 20 electromagnetic units per gram, which is sufficient for magnetic separation and targeting applications [9].

GHS Hazard Statements

H226 (89.36%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (12.77%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant